2-Methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine is a chemical compound with potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine moiety, which is often associated with biological activity. The structural formula reveals a complex arrangement that suggests various interaction capabilities with biological targets.
The compound can be synthesized in laboratory settings, and it is also available from chemical suppliers. The specific CAS number for this compound is not readily available in the provided sources, but related compounds with similar structures have been documented.
2-Methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine falls under the category of organic compounds, specifically amines and ethers. It is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom.
The synthesis of 2-Methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine can be approached through several methods, primarily involving nucleophilic substitution reactions or alkylation processes. One common method involves the reaction of 3-methylpyridine with an appropriate alkylating agent to form the desired ether linkage.
The molecular structure of 2-Methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine consists of a central carbon atom bonded to a hydroxyl group, a methyl group, and a pyridine ring. The presence of the pyridine ring enhances its lipophilicity and potential biological activity.
The compound may participate in various chemical reactions typical for amines and ethers:
The structural core of 2-methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine integrates a pyridine ring linked via an ether bond to a sterically hindered propan-2-amine group. This arrangement confers unique physicochemical properties, including moderate lipophilicity (LogP ≈ 1.61), a polar surface area of 48 Ų, and three rotatable bonds, which collectively influence target binding and membrane permeability [4]. Below, we dissect its roles across therapeutic domains.
The compound’s pyridine-oxy-propanamine scaffold aligns with noncompetitive TRPV1 antagonists, which target allosteric sites to block channel activation by capsaicin, heat, or protons. Analogous compounds like H-Arg-15-15C ([L-arginyl]-[N-[2,4-dichlorophenethyl]glycyl]-N-(2,4-dichlorophenethyl) glycinamide) exhibit submicromolar activity by:
Table 1: Pharmacophore Comparison of TRPV1 Antagonists
| Feature | 2-Methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine | H-Arg-15-15C | 
|---|---|---|
| Core Scaffold | Pyridine-ether-amine | Peptidic-glycinamide | 
| Mechanism | Noncompetitive | Noncompetitive | 
| Key Interactions | Hydrophobic pocket occupation | S4-S5 linker binding | 
| In Vivo Activity | Not reported | Carrageenan-induced edema reversal | 
Kinase inhibition often exploits hinge-region binding and gatekeeper residue accommodation. Though not directly studied, this compound’s pyridine nitrogen and amine group mirror features of purine-based kinase inhibitors (e.g., PP1):
Table 2: Kinase Inhibitor Scaffold Analysis
| Scaffold Type | Example Compound | Key Structural Features | Kinase Targets | 
|---|---|---|---|
| Pyridine-oxy-amine | 2-Methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine | Hindered amine + heteroaromatic ring | Potential analog-sensitive kinases | 
| Pyrazolopyrimidine | 3MB-PP1 | Benzyl-C3 substituent + methylene linker | Src-AS1, CDK2-AS | 
| Purine | Purvalanol-A | 2,6,9-Trisubstituted purine | CDKs, GSK-3β | 
TNBC’s molecular heterogeneity necessitates subtype-specific targeting. While direct data on this compound is limited, its structural features suggest potential in the luminal androgen receptor (LAR) subtype:
Table 3: TNBC Subtypes and Therapeutic Vulnerabilities
| Subtype | Molecular Features | Targeted Therapies | Clinical Response | 
|---|---|---|---|
| BL1 | Cell cycle/DNA repair genes (MYC, BRCA2 loss) | Cisplatin, PARP inhibitors | 52% pCR to chemotherapy | 
| LAR | AR overexpression, HER2-enriched gene signature | Bicalutamide, PI3K/mTOR inhibitors | 10% pCR to chemotherapy | 
| MES | EMT, growth factor pathways (PDGFRα, c-Kit) | Dasatinib, NVP-BEZ235 | 23% pCR to chemotherapy | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: